Rabeprazole Sulfone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

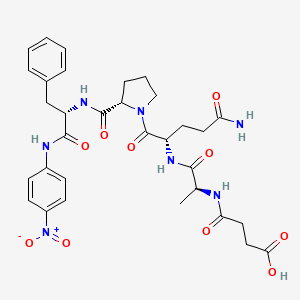

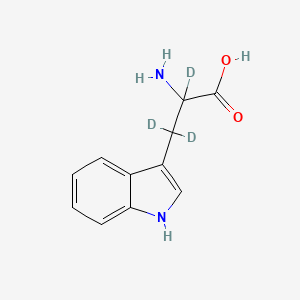

Rabeprazole Sulfone-d3 is a deuterated form of Rabeprazole Sulfone, a derivative of Rabeprazole. Rabeprazole is a proton pump inhibitor used to decrease stomach acid production. The deuterated form, this compound, is often used in scientific research for its stability and unique properties .

Mécanisme D'action

Target of Action

Rabeprazole Sulfone-d3, a deuterated form of Rabeprazole, primarily targets the gastric H+/K+ ATPase , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

This compound, like other proton pump inhibitors, suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . This inhibition is dose-dependent and affects both basal and stimulated gastric acid secretion .

Biochemical Pathways

This compound affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase, it prevents the exchange of H+ ions with K+ ions, thereby reducing the acidity of the stomach’s contents . This action can lead to the healing of gastrointestinal ulcers and the alleviation of symptoms of gastroesophageal reflux disease (GERD) .

Pharmacokinetics

Rabeprazole is well absorbed within 1 hour of oral administration . Its absorption can be delayed up to 4 hours or longer by food . It is metabolized in the liver via CYP2C19 and CYP3A4 to inactive metabolites . About 90% of the drug is excreted in the urine, primarily as thioether carboxylic acid metabolites . The elimination half-life of Rabeprazole is approximately 1 to 2 hours .

Result of Action

The inhibition of gastric acid secretion by this compound leads to an increase in gastric pH, which can help heal gastrointestinal ulcers and treat symptoms of GERD . It can also be used to eradicate Helicobacter pylori and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the environment within the stomach. As a prodrug, it is activated in the acidic environment of the parietal cells . The formulation type and feeding status can affect its bioavailability and absorption . Furthermore, genetic polymorphisms in CYP2C19 can result in slower metabolism of the drug in some populations .

Analyse Biochimique

Biochemical Properties

Rabeprazole Sulfone-d3 interacts with various enzymes and proteins. It is converted to desmethyl rabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A, respectively . The metabolic stability of this compound decreased as a function of incubation time, resulting in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit inflammatory reactions by inhibiting cell pyroptosis in gastric epithelial cells . This inhibition leads to a decrease in the secretion of IL-1β and IL-18, which are key players in inflammatory responses .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a prodrug that, in the acid environment of the parietal cells, turns into an active sulphenamide form . This compound inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently suppresses basal and stimulated gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The metabolic stability of this compound was found to decrease as a function of incubation time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted to desmethyl rabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A, respectively . This indicates that this compound interacts with these enzymes in its metabolic pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole Sulfone-d3 involves the incorporation of deuterium atoms into the Rabeprazole Sulfone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Rabeprazole Sulfone-d3 undergoes several types of chemical reactions, including:

Oxidation: Conversion of Rabeprazole to its sulfone form.

Reduction: Potential reduction of the sulfone group back to a sulfide.

Substitution: Reactions involving the replacement of functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of Rabeprazole, such as Rabeprazole Sulfone and its deuterated forms .

Applications De Recherche Scientifique

Rabeprazole Sulfone-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Comparaison Avec Des Composés Similaires

Similar Compounds

Rabeprazole: The parent compound, used widely as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with similar uses but different pharmacokinetic properties.

Pantoprazole: Similar to Rabeprazole but with a different chemical structure and slightly different clinical applications.

Uniqueness

Rabeprazole Sulfone-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in pharmacokinetics and metabolism. This makes it a valuable tool in both research and industrial applications .

Propriétés

IUPAC Name |

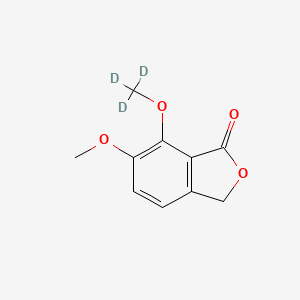

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNPBSPFHFPML-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

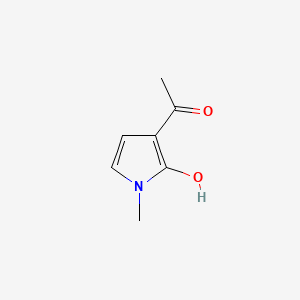

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

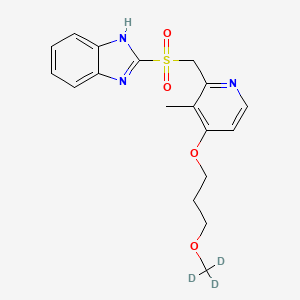

![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)

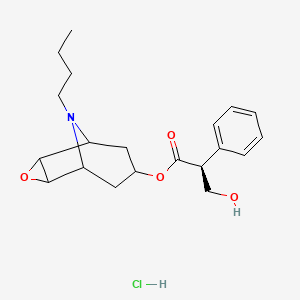

![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)